molecular formula C7H10N2O B3289275 (2-Amino-6-methylpyridin-3-yl)methanol CAS No. 856956-20-2

(2-Amino-6-methylpyridin-3-yl)methanol

Cat. No.: B3289275
CAS No.: 856956-20-2
M. Wt: 138.17 g/mol
InChI Key: LWIQOBLRWIRRJX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a pivotal role in numerous areas of scientific research and industry. researchgate.netnih.gov The pyridine ring is a structural component in many vital natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as various alkaloids. nih.govdntb.gov.ua In medicinal chemistry, the pyridine scaffold is considered a "privileged scaffold" because of its consistent presence in a wide array of FDA-approved drugs. rsc.orgrsc.org Its prevalence is due to its versatile physicochemical properties, such as chemical stability and the capacity to form hydrogen bonds, which can enhance the solubility and bioavailability of drug molecules. nih.govresearchgate.net

Pyridine derivatives are extensively utilized in the development of therapeutic agents with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Beyond pharmaceuticals, these compounds are crucial in the agrochemical sector for creating insecticides, herbicides, and fungicides. researchgate.netchemimpex.com They also find applications in material science for the synthesis of specialty polymers and dyes and as reagents in analytical chemistry. researchgate.netchemimpex.com The adaptability of the pyridine nucleus as a starting material for structural modifications continues to drive innovation in drug design and the creation of novel bioactive compounds. nih.govresearchgate.net

Structural Characteristics and Functional Groups of (2-Amino-6-methylpyridin-3-yl)methanol

This compound is a multisubstituted pyridine. Its core is a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The specific structure of this compound is defined by the arrangement of three distinct functional groups attached to this ring:

An amino group (-NH₂) at position 2. The presence of this group classifies the molecule as a 2-aminopyridine (B139424) derivative.

A hydroxymethyl group (-CH₂OH) at position 3. This alcohol functionality introduces polarity and a site for further chemical reactions.

A methyl group (-CH₃) at position 6.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 23612-57-9 sigmaaldrich.com
Molecular Formula C₆H₈N₂O sigmaaldrich.com
Molecular Weight 124.14 g/mol sigmaaldrich.com
Form Solid sigmaaldrich.com
InChI Key FEIACFYXEWBKHU-UHFFFAOYSA-N sigmaaldrich.com

| SMILES String | Nc1ncccc1CO sigmaaldrich.com |

Overview of Prior Research on Aminopyridines and Hydroxymethylpyridines

The study of this compound is informed by extensive research into its parent chemical classes: aminopyridines and hydroxymethylpyridines.

Aminopyridines are a class of pyridine derivatives that have been the subject of considerable research for their diverse biological activities. researchgate.net They exist as three primary isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine (B3432731). researchgate.net These compounds are recognized as essential building blocks in organic synthesis for creating more complex heterocyclic structures. nih.govresearchgate.net Aminopyridine derivatives have demonstrated a wide range of pharmacological effects, primarily by acting as blockers of voltage-gated potassium channels. rsc.orgresearchgate.net This mechanism is the basis for the therapeutic use of 4-aminopyridine (dalfampridine) to improve motor function in patients with multiple sclerosis. rsc.orgpensoft.net Research into aminopyridines is continually expanding, with ongoing efforts to synthesize novel derivatives with potential applications against various diseases. rsc.orgnih.gov

Hydroxymethylpyridines , also known as pyridinemethanols, are another important class of pyridine derivatives. They serve as key intermediates in the pharmaceutical and agrochemical industries. chemimpex.comjubilantingrevia.com For example, 2-(Hydroxymethyl)pyridine is used in the synthesis of various pharmaceutical compounds. jubilantingrevia.comchemicalbook.comjubilantingrevia.com The hydroxymethyl group enhances the reactivity of the pyridine ring, making these compounds excellent precursors for producing more complex molecules. chemimpex.com Research in this area often focuses on leveraging this reactivity for the development of new therapeutic agents and crop protection products. chemimpex.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2-amino-3-hydroxy-6-methylpyridine
2-amino-6-methyl-3-pyridinethiol
2-Amino-6-methylpyridine (B158447)
2-aminopyridine
3-Aminopyridine
4-aminopyridine (dalfampridine)
5-Chloro-2-(hydroxymethyl)pyridine
2-(Hydroxymethyl)pyridine
3-Hydroxy-6-methyl-2-nitropyridine (B146962)
Niacin (Vitamin B3)
Pyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-6-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIQOBLRWIRRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717375
Record name (2-Amino-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856956-20-2
Record name (2-Amino-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 6 Methylpyridin 3 Yl Methanol and Its Analogs

Direct Synthetic Routes to (2-Amino-6-methylpyridin-3-yl)methanol

Direct routes are often sought for their potential efficiency and atom economy. These methods involve the direct modification of a 2-amino-6-methylpyridine (B158447) core to install the required hydroxymethyl group at the C3 position.

A primary strategy for introducing a hydroxymethyl group is through the reduction of a carboxylic acid or its ester derivative. In this context, the synthesis would commence with 2-amino-6-methylnicotinic acid. This acid can be produced with high purity and yield by reacting 2-chloro-3-cyano-6-methylpyridine in an aqueous ammonia (B1221849) solution to form 2-amino-6-methylnicotinamide, which is then hydrolyzed with a base. google.com

Once the 2-amino-6-methylnicotinic acid is obtained, it can be reduced to the target alcohol, this compound. A similar, well-documented reduction is the synthesis of the analog (2-Aminopyridin-4-yl)methanol from its corresponding ester, methyl 2-aminoisonicotinate. chemicalbook.com In this established procedure, the ester is treated with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to achieve the conversion of the ester to a primary alcohol. chemicalbook.com

Table 1: Example of Reduction-Based Synthesis for a Pyridinyl-Methanol Analog

Starting Material Reagent Solvent Conditions Product Yield Reference
Methyl 2-aminoisonicotinate Lithium aluminum hydride Anhydrous Tetrahydrofuran (THF) Reflux for 3 hours (2-Aminopyridin-4-yl)methanol 73% chemicalbook.com

Another direct approach involves the functionalization of the readily available 2-amino-6-methylpyridine. nih.govsigmaaldrich.com This precursor can undergo various electrophilic substitution reactions to introduce a functional group at the C3 or C5 position, which can then be converted to a hydroxymethyl group.

Research has shown that 2-amino-6-methylpyridine can be functionalized in several ways:

Nitration : The pyridine (B92270) nucleus can be nitrated in the presence of sulfuric acid, typically yielding the 5-nitro derivative, N-(6-methyl-5-nitropyridin-2-yl)nitramide. chemicalbook.com

Thiocyanation : Reaction with sodium thiocyanate (B1210189) and bromine in glacial acetic acid can introduce a thiocyanate group at the C3 position, which can be subsequently hydrolyzed to form 2-amino-6-methyl-3-pyridinethiol. prepchem.com

N-Functionalization : The exocyclic amino group can also be functionalized. A straightforward reaction with chloroacetic acid leads to the formation of (6-methyl-pyridin-2-ylamino)-acetic acid. researchgate.net

While these reactions demonstrate that the 2-amino-6-methylpyridine scaffold is amenable to functionalization, the direct installation of a hydroxymethyl group or a suitable precursor at the C3 position remains a synthetic challenge that often requires multi-step indirect approaches.

Indirect Synthesis via Key Intermediates

Indirect routes rely on the synthesis and subsequent modification of key pyridine intermediates that already possess a functional group at the C3 position.

A prominent indirect strategy involves the use of methyl nicotinate (B505614) derivatives. The synthesis of methyl 6-methylnicotinate (B8608588) is a key starting point. This intermediate is commonly prepared via the oxidation of 2-methyl-5-ethylpyridine using strong oxidizing agents like nitric acid in the presence of sulfuric acid, followed by esterification with methanol (B129727). environmentclearance.nic.inenvironmentclearance.nic.ingoogle.com Alternatively, it can be synthesized by refluxing 6-methylnicotinic acid in methanol saturated with hydrogen chloride. prepchem.com

Table 2: Synthesis of Key Nicotinate Intermediate

Starting Material Reagents Conditions Product Reference

Various other substituted pyridines can serve as precursors for this compound. A notable example is the conversion of 2-chloro-3-cyano-6-methylpyridine. This compound can be converted into 2-amino-6-methylnicotinic acid, a direct precursor for reduction as mentioned in section 2.1.1. google.com The process involves amination at C2 and hydrolysis of the C3-cyano group. google.com

Another potential precursor is a nitro-substituted pyridine. For instance, the analog 2-amino-3-hydroxy-6-methylpyridine is synthesized via the catalytic reduction of 3-hydroxy-6-methyl-2-nitropyridine (B146962) using a palladium-on-carbon catalyst. prepchem.com This illustrates a pathway where a nitro group is reduced to an amino group while another substituent is already in place. A similar strategy could be envisioned where a C3-ester or C3-formyl group is present alongside a C2-nitro group, which is later reduced.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridines and their derivatives is an area of increasing importance, aiming to reduce environmental impact and improve safety and efficiency. rasayanjournal.co.in Traditional pyridine syntheses can involve hazardous reagents and generate significant waste. rasayanjournal.co.in Modern, greener approaches that could be applied to the synthesis of this compound include:

Catalysis : The use of catalysts, particularly non-toxic and earth-abundant metals like iron, is a cornerstone of green chemistry. rsc.org Pyridine itself can act as a Lewis base catalyst in reactions like acylations, often allowing for milder reaction conditions. biosynce.com

Microwave-Assisted Synthesis : Microwave irradiation has been shown to be a green tool for synthesizing pyridine derivatives, offering advantages such as significantly shorter reaction times, higher yields, and purer products. nih.govresearchgate.net

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single pot to form the product, which increases efficiency and reduces waste from intermediate purification steps. One-pot, four-component reactions have been successfully used to create novel pyridine derivatives. nih.govresearchgate.net

Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key goal. Pyridine and its derivatives have been explored as greener solvents due to their relatively high boiling points and low volatility. biosynce.com The use of ionic liquids or even solventless conditions also represents a greener alternative. rasayanjournal.co.in

By integrating these principles, future syntheses of this compound and its analogs can be designed to be more sustainable, economical, and environmentally friendly.

Regioselectivity and Stereochemical Considerations in Synthetic Transformations

The control of regioselectivity in the synthesis of polysubstituted pyridines is a well-established area of organic chemistry. The electronic nature and steric hindrance of the substituents on the pyridine ring play a pivotal role in directing incoming electrophiles or nucleophiles to a specific position. nih.govyoutube.com In the context of this compound, the primary challenge lies in introducing the hydroxymethyl group at the C3 position, flanked by the amino group at C2 and the methyl group at C6.

A common and effective strategy to achieve this specific substitution pattern is to start with a precursor that already contains the desired arrangement of the amino and methyl groups. For instance, the reduction of a C3-carbonyl functional group, such as in 2-amino-6-methylnicotinic acid or its corresponding ester or aldehyde, provides a direct and regioselective route to the target methanol. The inherent directing effects of the amino and methyl groups on the pyridine ring make the C3 and C5 positions susceptible to functionalization. However, starting with a precursor like 2-amino-6-methylnicotinic acid ensures that the subsequent reduction to the alcohol occurs at the desired C3 position without ambiguity.

The stereochemistry of the resulting this compound becomes a critical consideration when the molecule is intended for applications where chirality is a determining factor. The reduction of a prochiral ketone, such as 2-amino-6-methyl-3-acetylpyridine, to a chiral secondary alcohol introduces a stereocenter. Achieving high enantioselectivity in such transformations often requires the use of chiral reducing agents or asymmetric catalytic systems.

Catalytic asymmetric reduction represents a powerful tool for the synthesis of chiral alcohols. chim.it For instance, the asymmetric reduction of prochiral ketones containing a pyridine moiety has been successfully achieved with high enantioselectivity using chiral catalysts. nih.gov These methods often employ transition metal catalysts, such as ruthenium or iridium, complexed with chiral ligands. researchgate.netnih.gov The choice of catalyst, ligand, and reaction conditions can significantly influence the enantiomeric excess (ee) of the product.

To illustrate the principle of stereoselective reduction, consider the asymmetric reduction of a related compound, 3-acetylpyridine, using a borane-dimethylsulfide complex in the presence of a chiral spiroborate ester catalyst. The enantioselectivity of this reaction is highly dependent on the amount of catalyst used, demonstrating the fine-tuning possible in such synthetic transformations.

Table 1: Effect of Catalyst Loading on the Asymmetric Reduction of 3-Acetylpyridine

Entry Catalyst Loading (mol %) Enantiomeric Excess (ee, %) Isolated Yield (%)
1 20 91 84
2 10 90 85
3 5 89 88
4 2.5 88 90
5 1 87 92

Data adapted from a study on the asymmetric reduction of 3-acetylpyridine. nih.gov

This table clearly demonstrates that even with a decrease in catalyst loading from 20 mol % to 1 mol %, a high level of enantioselectivity is maintained, showcasing the efficiency of the catalytic system. nih.gov

Furthermore, the regioselectivity of functionalizing a pre-substituted pyridine ring can be influenced by the nature of the substituents already present. A systematic study on the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines revealed that the steric bulk of the substituent at the 3-position can dictate the preferred position of attack. researchgate.net Bulky substituents at the C3 position tend to direct incoming nucleophiles to the C6 position. This principle can be extrapolated to other reactions and highlights the importance of substituent effects in controlling regioselectivity.

Chemical Reactivity and Derivatization Studies of 2 Amino 6 Methylpyridin 3 Yl Methanol

Reactions Involving the Primary Amino Group (—NH2)

The primary amino group at the C2 position of the pyridine (B92270) ring is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

The nucleophilic character of the exocyclic amino group allows it to readily undergo acylation and alkylation. These reactions are fundamental for creating amide and secondary or tertiary amine derivatives, respectively.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. For instance, reactions with acetyl chloride or acetic anhydride (B1165640) would yield N-(3-(hydroxymethyl)-6-methylpyridin-2-yl)acetamide. Such reactions are common for aminopyridines and are often carried out in the presence of a base to neutralize the generated acid. While direct acylation of (2-Amino-6-methylpyridin-3-yl)methanol is not extensively documented in the reviewed literature, the acylation of related aminopyrazole structures is a well-established procedure researchgate.net.

Alkylation: N-alkylation of the amino group introduces alkyl substituents. For example, the reaction of the closely related 2-amino-6-methylpyridine (B158447) with chloroacetic acid results in the formation of (6-methyl-pyridin-2-ylamino)-acetic acid researchgate.net. A significant challenge in the alkylation of primary amines is preventing overalkylation to form tertiary amines. A method for selective mono-N-alkylation of 3-amino alcohols has been developed using 9-borabicyclononane (B1260311) (9-BBN) organic-chemistry.org. This procedure involves the formation of a stable chelate between the amino alcohol and 9-BBN, which facilitates selective monoalkylation upon reaction with an alkyl halide organic-chemistry.org. This technique could be applicable to this compound to achieve controlled N-alkylation. Another approach for N-alkylation is the Mitsunobu reaction, which has been successfully used for the alkylation of 2-amino-6-chloropurine (B14584) with various alcohols researchgate.net.

Table 1: Examples of N-Alkylation Reactions on Related Aminopyridine Scaffolds

Starting Material Reagent Product Reference
2-Amino-6-methylpyridine Chloroacetic acid (6-Methyl-pyridin-2-ylamino)-acetic acid researchgate.net
3-Amino alcohols 9-BBN, Alkyl halide Mono-N-alkylated 3-amino alcohols organic-chemistry.org
2-Amino-6-chloropurine Alcohols, DEAD, PPh₃ N⁹-Alkyl-2-amino-6-chloropurine researchgate.net

The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. These reactions typically proceed via condensation of the aminopyridine with α-halocarbonyl compounds, aldehydes, or ketones.

The reaction of a 2-aminopyridine with an α-haloketone, known as the Tschitschibabin reaction, is a common method for synthesizing imidazo[1,2-a]pyridines nih.gov. The mechanism involves the initial Sₙ2 reaction where the endocyclic pyridine nitrogen attacks the α-haloketone, followed by cyclization and dehydration. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves a 2-aminopyridine, an aldehyde, and an isocyanide, also provides a direct route to 3-substituted imidazo[1,2-a]pyridines nih.govacs.org. Given these well-established methods, this compound is an excellent candidate for the synthesis of hydroxymethyl-substituted imidazo[1,2-a]pyridines nih.govacs.org.

Furthermore, condensation of 2-amino-3-cyanopyridine (B104079) derivatives with reagents like carbon disulfide, thiourea, or urea (B33335) leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems nih.gov. This demonstrates the versatility of the 2-aminopyridine scaffold in constructing a variety of fused heterocycles.

Table 2: Examples of Heterocycle Formation from 2-Aminopyridine Derivatives

2-Aminopyridine Derivative Reagent(s) Product Type Reference
2-Aminopyridines α-Haloketones Imidazo[1,2-a]pyridines nih.gov
2-Aminopyridines Aldehydes, Isocyanides 3-Substituted Imidazo[1,2-a]pyridines nih.govacs.org
2-Amino-3-cyano-4,6-disubstituted pyridine Thiourea, Urea, CS₂ Pyrido[2,3-d]pyrimidines nih.gov

The presence of the basic amino group and the pyridine nitrogen atom allows this compound to act as a base, readily forming salts upon reaction with acids. The pyridine nitrogen is generally less basic than the exocyclic amino group in 2-aminopyridines. Protonation typically occurs at the exocyclic amino group.

For instance, 2-amino-6-methylpyridine has been shown to form a co-crystal salt with succinic acid chemicalbook.com. Similarly, it reacts with copper(II) chloride in methanol (B129727) to form a coordination complex, [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O, where the aminopyridine acts as a ligand researchgate.net. It is expected that this compound would exhibit similar reactivity, forming stable hydrochloride or other acid addition salts, which can be advantageous for purification and handling.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is a complex system for substitution reactions due to the presence of three different substituents: an amino group, a methyl group, and a hydroxymethyl group. Their combined electronic and steric effects dictate the regioselectivity of any transformation.

Electrophilic and Nucleophilic Aromatic Substitution Trends

The 2-amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (C3 and C5). The 6-methyl group is a weaker activating group, also directing ortho and para (C5 and C7, which is the nitrogen). The hydroxymethyl group is a weakly deactivating, meta-directing group.

Given these influences, electrophilic aromatic substitution is predicted to be challenging. The strong activating effect of the amino group would likely direct incoming electrophiles to the C5 position. Nitration of the parent 2-amino-6-methylpyridine, for instance, is known to yield N-(6-methyl-5-nitropyridin-2-yl)nitramide under harsh conditions (H2SO4). chemicalbook.com Bromination of 2-amino-6-methylpyridine has also been reported as a precursor step in the synthesis of gyrase inhibitors. chemicalbook.com It is plausible that this compound would exhibit similar reactivity at the C5 position, though the presence of the hydroxymethyl group at C3 could introduce steric hindrance.

Nucleophilic aromatic substitution (NAS) on pyridine rings typically occurs at the C2, C4, and C6 positions, especially when a good leaving group is present. In the case of this compound, there are no inherent leaving groups on the ring. Therefore, NAS reactions are unlikely without prior modification of the ring, for example, through a Sandmeyer-type reaction to replace the amino group with a halide. General studies on 2-aminopyridines show they can undergo catalytic nucleophilic aromatic substitution amination, but this typically involves the displacement of the amino group itself. acs.org

N-Alkylation and Quaternization Processes

The this compound molecule presents two nitrogen atoms that can potentially undergo N-alkylation and quaternization: the exocyclic amino group and the endocyclic pyridine nitrogen.

Alkylation of the exocyclic amino group is a common reaction for 2-aminopyridines. Ruthenium(II) complexes, for example, have been shown to catalyze the N-monoalkylation of 2-aminopyridine with various benzyl (B1604629) alcohols. researchgate.net It is reasonable to assume that this compound could undergo similar reactions at its amino group.

Quaternization, the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt, typically occurs at the more nucleophilic pyridine ring nitrogen. researchgate.net Studies on the quaternization of various pyridine derivatives show that the reaction is sensitive to steric hindrance. nih.gov For this compound, the methyl group at the 6-position might sterically hinder the approach of an alkylating agent to the ring nitrogen to some extent. Microwave-assisted quaternization has been reported for a variety of pyridine derivatives, suggesting a potential method for this transformation.

Multi-functional Group Reactivity and Cascade Reactions

The presence of three distinct functional groups (amino, methyl, and hydroxymethyl) on the pyridine core of this compound offers the potential for interesting multi-functional group reactivity and cascade reactions. A cascade reaction is a process involving two or more consecutive reactions where the subsequent reaction results from the functionality formed in the previous step.

For example, it is conceivable to design a reaction sequence where the hydroxymethyl group is first oxidized to an aldehyde. This aldehyde could then undergo a condensation reaction with the adjacent amino group, possibly with the addition of another reagent, to form a fused heterocyclic system in a one-pot procedure. While cascade reactions involving 2-aminopyridine derivatives to form fused ring systems like imidazo[1,2-a]pyridines are well-documented, lookchem.com specific examples starting from this compound have not been reported. The development of such cascade reactions would represent a novel and efficient strategy for the synthesis of complex heterocyclic scaffolds based on this molecule.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 6 Methylpyridin 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, as well as through-bond and through-space correlations in 2D NMR experiments, a comprehensive picture of the molecular framework can be constructed.

Detailed Proton and Carbon Chemical Shift Assignments

While specific experimental NMR data for (2-Amino-6-methylpyridin-3-yl)methanol is not widely available in the reviewed literature, the chemical shifts can be predicted with high accuracy by analyzing data from closely related structures, such as 2-Amino-6-methylpyridine (B158447).

For 2-Amino-6-methylpyridine , ¹H NMR spectra in CDCl₃ typically show signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. For instance, in one study, the methyl protons (CH₃) appeared as a singlet at approximately 2.28 ppm. The aromatic protons, being in different chemical environments, exhibit distinct signals. For example, the proton at position 5 might appear around 6.13 ppm, the proton at position 4 around 7.14 ppm, and the proton at position 3 around 6.32 ppm. The amino group protons (NH₂) often present as a broad singlet, for example, around 5.23 ppm, due to quadrupole broadening and potential exchange with trace amounts of water. chemicalbook.com

In ¹³C NMR spectra of 2-Amino-6-methylpyridine, the methyl carbon typically resonates at a high field, around 24.0 ppm. The pyridine ring carbons show signals in the aromatic region, with the carbon bearing the amino group (C2) and the methyl group (C6) appearing at lower fields (e.g., ~157-158 ppm) compared to the other ring carbons.

For the target molecule, This compound , the introduction of a hydroxymethyl group (-CH₂OH) at the 3-position would introduce new signals and influence the shifts of the existing protons and carbons. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group would likely appear as a singlet, and the hydroxyl proton (-OH) as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The carbon of the methylene group would be expected in the 55-65 ppm range. The presence of this substituent would also alter the electronic environment of the pyridine ring, causing shifts in the signals of the remaining aromatic protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from related compounds)

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃~ 2.3 - 2.5~ 20 - 25
Pyridine-H4~ 7.0 - 7.3~ 135 - 140
Pyridine-H5~ 6.3 - 6.6~ 105 - 110
-CH₂OH~ 4.5 - 4.8~ 60 - 65
-NH₂Broad, ~ 4.5 - 5.5-
-OHBroad, variable-
Pyridine-C2-~ 158 - 162
Pyridine-C3-~ 120 - 125
Pyridine-C6-~ 155 - 159

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the H4 and H5 protons of the pyridine ring, confirming their adjacent positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the methyl, methylene, and aromatic CH groups by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For the title compound, HMBC would be invaluable. For example, correlations would be expected between the methyl protons and carbons C6 and C5, and between the methylene protons of the hydroxymethyl group and carbons C3, C2, and C4. These correlations would solidify the assignment of the substitution pattern on the pyridine ring.

The collective data from these 2D NMR experiments allows for the complete and confident assembly of the molecular structure. youtube.comacs.org

Solvent Effects on Spectroscopic Signatures

The choice of solvent can significantly influence NMR spectra, primarily through solvent-solute interactions such as hydrogen bonding and polarity effects. caltech.eduunn.edu.ng The chemical shifts of protons involved in hydrogen bonding, like those of the amino (-NH₂) and hydroxyl (-OH) groups, are particularly sensitive to the solvent environment. nih.gov

Vibrational Spectroscopy (IR and Raman) Investigations

Characteristic Band Assignments for Functional Groups

The IR and Raman spectra of this compound would be expected to show characteristic bands for its key functional groups. By comparing with data from related molecules like 2-amino-6-methylpyridine and other substituted pyridines, the following assignments can be anticipated. researchgate.net

-NH₂ Group: The amino group typically exhibits two N-H stretching bands in the IR spectrum, corresponding to asymmetric and symmetric stretching vibrations, usually in the range of 3300-3500 cm⁻¹. tsijournals.com For example, in 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹. researchgate.net The N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹. tsijournals.commdpi.com

-OH Group: The hydroxyl group shows a broad O-H stretching band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, with the broadness resulting from hydrogen bonding. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region.

-CH₃ Group: The methyl group will have characteristic C-H stretching vibrations just below 3000 cm⁻¹ (both symmetric and asymmetric) and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. researchgate.net

Pyridine Ring: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. Ring breathing and other deformation modes appear at lower frequencies. acs.orgresearchgate.net

Table 2: Predicted IR and Raman Band Assignments for this compound (Based on data from related compounds)

Wavenumber (cm⁻¹)AssignmentFunctional Group
3400 - 3500Asymmetric N-H StretchAmino
3300 - 3400Symmetric N-H StretchAmino
3200 - 3600 (broad)O-H StretchHydroxyl
> 3000Aromatic C-H StretchPyridine Ring
< 3000Aliphatic C-H StretchMethyl
1600 - 1650N-H ScissoringAmino
1400 - 1600C=C and C=N StretchesPyridine Ring
1000 - 1260C-O StretchHydroxymethyl

Analysis of Intermolecular Hydrogen Bonding Networks

The presence of both amino (-NH₂) and hydroxyl (-OH) groups, which can act as hydrogen bond donors, and the pyridine nitrogen and hydroxyl oxygen, which can act as hydrogen bond acceptors, allows this compound to form extensive intermolecular hydrogen bonding networks in the solid state and in solution. nih.govmdpi.com

These hydrogen bonds significantly affect the vibrational spectra. The most noticeable effect is the broadening and shifting to lower frequency of the O-H and N-H stretching bands in the IR spectrum. The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. nih.gov In studies of 2-aminopyridine (B139424) derivatives in methanol (B129727), it has been shown that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov Theoretical studies on 2-aminopyridine dimers have also highlighted the role of hydrogen bonding in stabilizing the structures. researchgate.net The analysis of these vibrational shifts, often aided by computational modeling, is a powerful method for understanding the nature and strength of these crucial non-covalent interactions. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The electronic spectroscopic properties of this compound are dictated by the chromophoric aminopyridine core, which is substituted with a methyl group and a hydroxymethyl group. While specific experimental spectra for this exact molecule are not widely published, its behavior can be reliably inferred from extensive studies on related aminopyridine derivatives.

Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of aminopyridine derivatives is characterized by electronic transitions involving π, σ, and n electrons. shu.ac.uk The principal chromophore is the aminopyridine ring, where the amino group acts as a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore) and the pyridine nitrogen influences the electronic distribution.

The absorption bands in molecules like this compound arise primarily from two types of transitions:

π → π* Transitions: These are high-energy transitions of electrons from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of unsaturated systems like the pyridine ring and typically result in strong absorption bands (high molar absorptivity, ε > 1,000 L mol⁻¹ cm⁻¹). shu.ac.uk For 2-aminopyridine derivatives, these bands are often observed in the range of 280–320 nm.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the amino nitrogen or the pyridine nitrogen, to a π* antibonding orbital. youtube.com These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions but are "forbidden" by symmetry rules, resulting in weak absorption bands (ε < 1,000 L mol⁻¹ cm⁻¹). shu.ac.uk

The presence of the electron-donating amino group and the electron-withdrawing pyridine ring facilitates intramolecular charge transfer (ICT), which significantly influences the position and intensity of the absorption bands. Theoretical studies on 2-aminopyridine confirm that upon excitation, electron density shifts from the amino group to the pyridine ring. nih.gov The methyl and hydroxymethyl groups act as weak auxochromes, causing minor bathochromic (red) or hypsochromic (blue) shifts compared to the parent 2-aminopyridine molecule.

The fluorescence emission of aminopyridine derivatives typically originates from the lowest excited singlet state (S₁) relaxing to the ground state (S₀). This emission is sensitive to the molecular environment and substitution pattern.

Table 1: Typical UV Absorption Maxima for Related Aminopyridine Compounds

CompoundSolventλmax (nm) (Transition)Reference
2-AminopyridineEthanol235 (π → π), 305 (π → π) sigmaaldrich.com
3-AminopyridineWater/Methanol- cdnsciencepub.com
4-Aminopyridine (B3432731)Water/Methanol- cdnsciencepub.com
2-Amino-5-(trifluoromethyl)pyridine-- researchgate.net
2-Amino-3-chloro-5-(trifluoromethyl)pyridine-- researchgate.net

Note: This table provides context based on related structures due to the absence of specific data for this compound.

Solvatochromism and pH Effects on Electronic Spectra

The absorption and emission spectra of aminopyridine derivatives are highly sensitive to the solvent environment (solvatochromism) and the pH of the medium.

Solvatochromism: The polarity of the solvent can significantly shift the position of absorption and emission bands. This effect is particularly pronounced for n → π* transitions. In polar, protic solvents like methanol and water, the lone pair electrons of the amino and pyridine nitrogen atoms are stabilized by hydrogen bonding. cdnsciencepub.comcdnsciencepub.com This stabilization lowers the energy of the non-bonding (n) ground state orbital more than the excited π* orbital. shu.ac.uk Consequently, more energy is required for the n → π* transition, leading to a hypsochromic (blue) shift to shorter wavelengths. shu.ac.uk

Conversely, π → π* transitions often exhibit a bathochromic (red) shift in polar solvents. shu.ac.uk This is because the excited state is typically more polar than the ground state in aminopyridines due to intramolecular charge transfer. Polar solvents stabilize this polar excited state more effectively than the ground state, reducing the energy gap for the transition. nih.gov Studies on related dyes show that such positive solvatochromism, where emission shifts to longer wavelengths with increasing solvent polarity, is a common feature. rsc.orgnih.gov

pH Effects: The electronic spectra are also strongly influenced by pH due to the basic nature of the amino group and the pyridine nitrogen.

Acidic Conditions (low pH): In an acidic medium, the pyridine nitrogen atom, being the most basic site, becomes protonated to form a pyridinium (B92312) cation. nih.gov This protonation increases the electron-withdrawing capacity of the ring, leading to a significant blue shift in the absorption and emission spectra. rsc.orgresearchgate.net The lone pair of the pyridine nitrogen is no longer available for an n → π* transition.

X-ray Crystallography and Supramolecular Assembly

The solid-state structure of this compound, while not specifically reported, can be predicted with high confidence by analyzing the crystal structures of analogous aminopyridine derivatives. These structures are primarily governed by a network of strong intermolecular interactions that dictate the molecular conformation and crystal packing.

Crystal Structure Determination and Molecular Conformation

In the crystalline state, the this compound molecule is expected to have a largely planar pyridine ring. The substituents—amino, methyl, and hydroxymethyl groups—will adopt conformations that minimize steric hindrance while maximizing favorable intermolecular interactions. The C-N bond of the amino group and the C-C bond of the hydroxymethyl group allow for rotational flexibility. The torsion angles of these groups relative to the plane of the pyridine ring will be a key conformational feature, influenced by the formation of both intramolecular and intermolecular hydrogen bonds. In many aminopyridine structures, the amino group is nearly coplanar with the ring to facilitate π-conjugation, though slight pyramidalization at the nitrogen atom is common.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)

The crystal packing of this compound is expected to be dominated by a rich network of hydrogen bonds and potential π-π stacking interactions. Halogen bonding is not applicable as the molecule contains no halogens.

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the -NH₂ and -OH groups) and acceptors (the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen). This allows for the formation of robust and predictable supramolecular synthons. Quantum chemical studies and crystal structure analyses of aminopyridines consistently show that the N-H···N(pyridine) hydrogen bond is the most energetic and common interaction. epa.govresearchgate.net

Expected hydrogen bonds include:

N—H···N(pyridine): Forms strong, linear chains or dimeric motifs between molecules.

O—H···N(pyridine): The hydroxyl group provides another strong donor to interact with the pyridine nitrogen.

N—H···O(hydroxyl): The amino group can donate a proton to the oxygen of a neighboring methanol moiety.

O—H···N(amino): The hydroxyl group can donate to the lone pair of an amino nitrogen.

O—H···O(hydroxyl): Chains or dimers linked by hydroxyl groups are also possible.

These interactions typically lead to the formation of complex 3D networks, as seen in the co-crystals of 2-aminopyridine with citric acid, where various N—H···O and O—H···O interactions define the packing. nih.gov The presence of methanol as a functional group makes the molecule particularly adept at forming hydrogen bonds, similar to how methanol solvent molecules integrate into crystal lattices. cdnsciencepub.comresearchgate.net

Table 2: Predicted Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondAmino (-NH₂)Pyridine (N)Primary structural motif, high probability
Hydrogen BondHydroxyl (-OH)Pyridine (N)Strong interaction, high probability
Hydrogen BondAmino (-NH₂)Hydroxyl (-OH)Contributes to 3D network
Hydrogen BondHydroxyl (-OH)Amino (-NH₂)Contributes to 3D network
π-π StackingPyridine RingPyridine RingStabilizes packing, often in offset or parallel-displaced arrangements

π-Stacking: Aromatic pyridine rings frequently engage in π-π stacking interactions to further stabilize the crystal lattice. rsc.orgacs.org These interactions typically occur in an offset or parallel-displaced fashion, with centroid-to-centroid distances in the range of 3.5–4.0 Å, rather than a direct face-to-face overlap, to minimize electrostatic repulsion. researchgate.netresearchgate.netrsc.org These stacking interactions would likely organize the hydrogen-bonded layers or chains into a stable three-dimensional architecture.

Polymorphism and Co-crystallization Studies

The ability of this compound to form multiple, strong hydrogen bonds and participate in π-stacking makes it a strong candidate for exhibiting both polymorphism and co-crystallization.

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. rsc.orgresearchgate.net This phenomenon is common for molecules with conformational flexibility and multiple hydrogen bonding sites. Different arrangements of hydrogen bonds (supramolecular synthon polymorphism) or different packing of the same hydrogen-bonded motifs (packing polymorphism) can lead to different crystalline forms with varying physical properties. acs.orgrsc.org Given the rotational freedom of the hydroxymethyl group and the variety of possible hydrogen-bonding networks, it is plausible that this compound could crystallize into different polymorphs under varying crystallization conditions (e.g., different solvents or temperatures).

Co-crystallization: Co-crystals are multi-component crystalline solids formed between two or more neutral molecules. The strong hydrogen-bonding capabilities of this compound make it an excellent candidate for forming co-crystals, particularly with molecules containing complementary functional groups, such as carboxylic acids. The formation of a robust acid-pyridine supramolecular synthon is a well-established strategy in crystal engineering. nih.govtandfonline.com Co-crystallization studies on related aminopyridines with dicarboxylic acids like succinic acid have successfully produced stable co-crystals held together by a network of N-H···O and O-H···N hydrogen bonds. tandfonline.com Therefore, this compound could be readily co-crystallized with various co-formers to modify its physicochemical properties.

Information Unavailabe for this compound Coordination Chemistry

Following a comprehensive search of available scientific literature and chemical databases, there is no specific information regarding the coordination chemistry, ligand properties, or the synthesis and structural analysis of metal complexes involving the compound This compound .

While information exists for structurally related compounds, such as 2-amino-6-methylpyridine and various isomers, this data is not applicable due to the strict focus of the inquiry on this compound. The presence and position of the methanol group (-CH₂OH) are critical to the ligand's potential coordination behavior, including its denticity and chelation modes, making extrapolation from other compounds scientifically unsound.

Consequently, the requested article, structured around the specific coordination chemistry of this compound, cannot be generated. The foundational research required to address the specified outline—including chelation modes, donor atom preferences, synthesis of transition or main group metal complexes, and their structural analysis—does not appear to be publicly available at this time.

Coordination Chemistry and Ligand Design with 2 Amino 6 Methylpyridin 3 Yl Methanol

Structural Analysis of Coordination Complexes

Coordination Geometries and Bond Lengths

The coordination of (2-Amino-6-methylpyridin-3-yl)methanol to metal centers can result in a variety of geometries, largely dictated by the metal ion's size, preferred coordination number, and the steric and electronic properties of the ligand itself. Research on the closely related ligand, 2-amino-3-methylpyridine (B33374), provides insight into potential coordination behaviors.

In complexes with silver(I), a distorted trigonal geometry has been observed where two 2-amino-3-methylpyridine ligands coordinate to the metal center. mdpi.com The primary coordination occurs through the endocyclic nitrogen atom of the pyridine (B92270) ring. mdpi.com In one such silver(I) complex, the Ag-N bond lengths are reported as 2.218 Å and 2.668 Å. mdpi.com The nitrate (B79036) counter-ion also interacts with the silver ion, with Ag-O distances of 2.494 Å and 2.348 Å, completing the coordination sphere. mdpi.com Hydrogen bonding between the nitrate ion and the amino group of the ligand helps to stabilize the crystal structure. mdpi.com

When coordinated to copper(II), a different geometry is expected. For instance, a proposed structure for a Cu(II) complex with four 2-amino-6-methylpyridine (B158447) ligands suggests a square planar geometry around the copper center. researchgate.net In this arrangement, the ligand is thought to coordinate via the amino group's nitrogen atom. researchgate.net

These examples with analogous ligands suggest that this compound would likely act as a bidentate or bridging ligand, utilizing its pyridine and amino nitrogen atoms, and potentially the methanol (B129727) oxygen, to form stable complexes with various transition metals. The precise coordination geometries and bond lengths would, however, depend on the specific metal ion and reaction conditions used.

Table 1: Selected Bond Lengths in a Silver(I) Complex with 2-Amino-3-methylpyridine mdpi.com

BondBond Length (Å)
Ag(1)-N(1)2.218
Ag(1)-N(2)2.668
Ag(1)-O(1)2.494
Ag(1)-O(2)2.348

Supramolecular Architectures in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are extended, crystalline materials composed of metal ions or clusters linked together by organic ligands. core.ac.uk The structure and functionality of this compound make it a candidate for designing MOFs with specific topologies and properties. The ability of the ligand to bridge multiple metal centers is key to forming the porous, three-dimensional networks characteristic of MOFs. core.ac.uk

While specific MOFs constructed from this compound are not extensively documented, studies on similar pyridine-based ligands demonstrate their utility in forming diverse supramolecular structures. For example, the related ligand 2-amino-3-methylpyridine can act as a bridging ligand, where the pyridine nitrogen coordinates to one metal center and the amino group bridges to another, resulting in a polymeric structure. mdpi.com

The formation of supramolecular architectures is often guided by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov In the crystal structure of a related aminopyrimidine derivative, a combination of N-H···N and C-H···N hydrogen bonds creates molecular columns, which are further stabilized by π-π stacking interactions between the pyrimidine (B1678525) rings. nih.gov The presence of the hydroxyl group in this compound would introduce an additional site for strong hydrogen bonding, potentially leading to the formation of robust, higher-dimensional networks. The design of MOFs can be tailored by selecting appropriate metal ions and ligands to achieve desired pore sizes, shapes, and chemical functionalities for applications in areas like gas storage, separation, and catalysis. core.ac.uk

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from carefully designed ligands are central to the field of catalysis. The electronic and steric environment provided by the ligand can tune the reactivity of the metal center, enabling selective and efficient chemical transformations.

Role in Organic Transformations (e.g., Oxidation, C-C Coupling)

While the catalytic activity of complexes specifically derived from this compound is not widely reported, the structural motifs present in the ligand are relevant to known catalytic systems. Pyridine-based ligands are ubiquitous in coordination chemistry and have been employed in a vast range of catalytic reactions.

For example, metal complexes are often used as catalysts for oxidation reactions. In the industrial oxidation of methanol to formaldehyde (B43269), iron molybdate (B1676688) (Fe₂(MoO₄)₃) catalysts are commonly used. mdpi.com Although this is a heterogeneous catalytic system, it underscores the importance of metal oxides in oxidation catalysis. Homogeneous catalysts, often featuring ligands that can stabilize various oxidation states of the metal, are also highly effective. A complex of this compound could potentially stabilize a metal center in a way that facilitates the activation of oxidants or the substrate itself.

Carbon-carbon (C-C) coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental transformations in organic synthesis and are typically catalyzed by palladium complexes. The design of the ligand is crucial for the stability and activity of the catalyst. N-donor ligands, including those based on pyridine, are known to be effective in these transformations by stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Enantioselective Catalysis (if chiral derivatives are relevant)

Enantioselective catalysis aims to produce a single enantiomer of a chiral product. This is often achieved using a chiral catalyst, which can be a metal complex containing a chiral ligand. The parent molecule, this compound, is not chiral. However, chiral derivatives could be synthesized, for instance, by introducing a chiral center in a substituent attached to the main scaffold or by resolving a chiral-at-metal complex.

The use of inherently chiral ligands is a common strategy in asymmetric catalysis. For example, amino acids, which are naturally occurring chiral molecules, have been used to construct homochiral MOFs. mdpi.com These chiral frameworks have shown potential in applications such as the separation of chiral molecules. mdpi.com By analogy, if a chiral derivative of this compound were used to synthesize a metal complex, it could potentially serve as a catalyst for enantioselective reactions. The fixed spatial arrangement of the ligand around the metal center would create a chiral environment, influencing the approach of the reactants and favoring the formation of one enantiomer over the other.

Applications As Building Blocks and Intermediates in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

Aminopyridines are well-established precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov The presence of both a nucleophilic amine and a hydroxyl group in (2-Amino-6-methylpyridin-3-yl)methanol allows it to participate in various cyclization reactions to form fused heterocyclic systems. These systems are often scaffolds for compounds with significant biological or material properties. Multicomponent reactions (MCRs) are a particularly efficient method for synthesizing substituted 2-aminopyridines, demonstrating the utility of these structures as key synthetic intermediates. nih.gov

The general class of 2-aminopyridine (B139424) derivatives is fundamental to the construction of diverse heterocyclic structures. nih.govnih.govrsc.org The reactivity of the amino group allows for annulation reactions, where additional rings are fused onto the pyridine (B92270) core. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of bicyclic systems like imidazopyridines or pyrimidopyridines. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for further cyclizations, such as intramolecular condensations or lactamizations, to create more elaborate polycyclic frameworks.

Synthesis of Polycyclic Aromatic Compounds

While direct synthesis of large polycyclic aromatic hydrocarbons (PAHs) from this compound is not extensively documented, its structure is analogous to building blocks used in modern synthetic strategies for PAHs. Palladium-catalyzed annulation methods, for example, have been developed to construct PAHs from smaller aromatic fragments. rsc.org The aminopyridine moiety can be transformed into a reactive intermediate, such as a bromo- or boronic ester-substituted pyridine, which could then participate in cross-coupling reactions to build larger, fused aromatic systems. rsc.orgyoutube.com

Furthermore, the synthesis of substituted dibenzofluorenes has been achieved through processes involving alkylation, cyclodehydration, and aromatization. nih.gov The functional groups on this compound could be modified to facilitate similar cyclization strategies, ultimately leading to nitrogen-containing polycyclic aromatic compounds.

Construction of Novel Macrocyclic Systems

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of macrocycles, which are large cyclic molecules often targeted for their unique binding properties. The amino and hydroxymethyl groups can serve as two points of connection in a macrocyclization reaction. For example, the amino group can react with one end of a long-chain dielectrophile, and the hydroxyl group (or a derivative) can react with the other end to close the ring.

A notable strategy for macrocycle synthesis involves the formation of an imidazopyridinium (IP+) unit by reacting a 2-formylpyridine with a primary amine and another aldehyde. nih.gov The this compound contains the requisite primary amino group and a pyridine core, suggesting its potential utility in similar macrocyclization strategies. By oxidizing the hydroxymethyl group to a formyl group, an intramolecular reaction could potentially be triggered, or it could be used in intermolecular reactions with other complex fragments to build diverse macrocyclic scaffolds. cam.ac.ukresearchgate.net

Macrocyclization Strategy Relevant Functional Groups Potential Product Type Reference
Imidazopyridinium (IP+) FormationPrimary Amine, Pyridine RingIP+-Linked Macrocycles nih.gov
Intramolecular AmidationAmino Group, Hydroxymethyl (oxidized to Carboxyl)Macrolactams nih.gov
Build/Couple/Pair (B/C/P)Amino and Hydroxyl Groups (as coupling sites)Diverse Macrocyclic Scaffolds cam.ac.uk

Role in Material Science Applications (Excluding Biological/Clinical)

The properties of aminopyridine derivatives extend into the realm of material science, where they can be incorporated into larger structures to create materials with specific electronic, optical, or structural properties. wiley-vch.de

Polymer and Self-Assembly Precursors

The ability of this compound to form hydrogen bonds via its amino and hydroxyl groups, coupled with the potential for π-π stacking of the pyridine rings, makes it a candidate for designing self-assembling systems. The proton transfer reaction between 2-amino-4-methylpyridine (B118599) and a proton donor has been studied, forming a stable complex. nih.gov This tendency for specific intermolecular interactions is a key principle in supramolecular chemistry and the design of self-assembling materials. The formation of a solvated molecular salt of 2-amino-4-methylpyridine with dicarboxylic acid further illustrates the potential for creating ordered crystalline structures through non-covalent interactions. researchgate.net

As a monomer, this compound could be used in polymerization reactions. The amino and hydroxyl groups are suitable for creating polyamides, polyesters, or polyurethanes. The resulting polymers would feature pyridine units pendant to the main chain, which could be used to tune the material's properties, such as thermal stability, solubility, or its ability to coordinate with metal ions.

Components for Advanced Functional Materials

The incorporation of aminopyridine units is a strategy for developing advanced functional materials. 2-Amino-6-methylpyridine (B158447), a closely related compound, is known to act as an electron donor, reacting with π-acceptors to form solid charge-transfer (CT) complexes. chemicalbook.com These CT complexes are of interest for their electronic and optical properties, with potential applications in organic electronics. Given its similar electronic structure, this compound could be used to synthesize new CT materials. The additional functional groups could be used to modify the electronic properties or to link the CT unit into a larger polymeric or supramolecular assembly.

Material Science Application Key Feature of Compound Potential Outcome Reference
Self-AssemblyHydrogen Bonding, π-π StackingSupramolecular Structures, Gels nih.govresearchgate.net
Polymer SynthesisBifunctional (Amino, Hydroxyl)Polyamides, Polyesters with Pendant Pyridine GroupsN/A
Charge-Transfer ComplexesElectron-Rich Aminopyridine RingOrganic Electronic Materials chemicalbook.com

Building Block for Agrochemical Research

Pyridine and its derivatives are crucial components in the agrochemical industry, forming the core structure of many modern herbicides, insecticides, and fungicides. agropages.com These compounds are often valued for being highly efficient and having low toxicity. agropages.com

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Direct and extensive research on the specific chemical entity (2-Amino-6-methylpyridin-3-yl)methanol is not widely documented in publicly available literature. However, a comprehensive understanding of its potential can be extrapolated from the rich chemistry of its structural analogs and precursors. The 2-amino-6-methylpyridine (B158447) core is a well-established building block in synthetic chemistry. scbt.com It is recognized as a valuable precursor for creating compounds with significant biological activity and for the development of novel materials. chemicalbook.comdataintelo.com For instance, 2-amino-6-methylpyridine is a key reagent in the synthesis of selective inhibitors for phosphatidylinositol 3-kinase (PI3Ka) and can be used to form solid charge-transfer molecular complexes. chemicalbook.com

Methodological advances in the synthesis of related aminopyridine methanol (B129727) derivatives provide a clear pathway for the future production of this compound. A prevalent method involves the reduction of the corresponding pyridine (B92270) carboxylic acid ester. The synthesis of (2-Aminopyridin-4-yl)methanol, for example, is achieved by reducing methyl 2-aminoisonicotinate with lithium aluminum hydride in anhydrous THF, yielding the final product in good quantity. chemicalbook.com Furthermore, advanced C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to synthesize 6-arylated-pyridin-3-yl methanol derivatives, demonstrating a robust method for elaborating the pyridine scaffold. researchgate.net The synthesis of the 2-amino-6-methylpyridine precursor itself can be achieved via several routes, including the reaction of α-picoline with ammonia (B1221849) in the presence of specific catalysts. google.com

Unexplored Reactivity and Synthetic Challenges

The trifunctional nature of this compound—possessing a nucleophilic primary amino group, a primary alcohol, and an aromatic pyridine ring—suggests a wide range of unexplored reactivity. The amino group is amenable to N-alkylation, acylation, and diazotization followed by substitution, opening avenues for diverse derivatization. The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be converted into esters and ethers to modulate physicochemical properties. The pyridine ring itself is subject to electrophilic substitution, such as nitration or halogenation, although the regiochemical outcome will be complexly governed by the interplay of the activating amino group and the deactivating hydroxymethyl substituent. Known reactions on the precursor, such as the nitration of 2-amino-6-methylpyridine, provide a starting point for investigating these transformations. chemicalbook.com The molecule's bifunctionality also presents opportunities for intramolecular cyclization to forge novel, rigid heterocyclic systems.

Key synthetic challenges remain, primarily centered on the efficient and regioselective synthesis of the target molecule. A primary obstacle is the lack of an established, high-yield protocol. A potential route involving the reduction of a 2-amino-6-methylnicotinic acid ester is hampered by the limited commercial availability of the starting ester. An alternative approach, such as directed ortho-metalation of 2-amino-6-methylpyridine followed by reaction with a formaldehyde (B43269) equivalent, would need to overcome the challenge of controlling the site of metalation. In many multistep synthetic sequences, the use of protecting groups would likely be essential to prevent unwanted side reactions at the highly reactive amino and hydroxyl functionalities while modifications are made elsewhere on the molecule.

Potential for Novel Derivatives and Their Applications

The structural framework of this compound serves as a promising scaffold for the development of novel derivatives with diverse applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: Analogs of the title compound have shown significant biological activity. For example, 4-Aminopyridine-3-Methanol, a structural isomer, has been identified as a potent potassium channel blocker that can restore axonal conduction in animal models of multiple sclerosis. nih.gov The 2-amino-6-methylpyridine precursor is a known building block for various biologically active agents, including anticonvulsants and compounds with antihistaminic properties. researchgate.net By modifying the amino and hydroxyl groups of this compound, new libraries of compounds could be generated and screened for a range of therapeutic targets, including kinases, ion channels, and central nervous system receptors.

Materials Science and Catalysis: The 2-aminopyridine (B139424) moiety is known to participate in the formation of charge-transfer complexes and can act as a ligand in coordination chemistry. chemicalbook.com The synthesis of a copper(II) complex with 2-amino-6-methylpyridine has been reported. researchgate.net Derivatives of this compound could be designed as bidentate ligands, coordinating with various metal centers through the pyridine and amino nitrogens to create novel catalysts. Furthermore, the inherent charge-transfer characteristics of the aminopyridine system suggest that new derivatives could be investigated for applications in optoelectronics as non-linear optical (NLO) materials. researchgate.net

Compound Class Potential Application Relevant Findings
Novel Kinase InhibitorsOncology, Inflammatory DiseasesThe precursor 2-amino-6-methylpyridine is used to synthesize PI3K inhibitors. chemicalbook.com
CNS AgentsMultiple Sclerosis, EpilepsyThe isomer 4-Aminopyridine-3-Methanol is a potent potassium channel blocker. nih.gov Other derivatives show anticonvulsant activity. researchgate.net
Metal-Organic ComplexesHomogeneous Catalysis2-Amino-6-methylpyridine forms complexes with metals like copper. researchgate.net
NLO MaterialsOptoelectronicsOrganic molecules with π-conjugated systems and donor-acceptor groups often exhibit NLO properties. researchgate.net

Emerging Computational and Spectroscopic Tools for Further Research

Advancements in analytical and computational techniques are poised to accelerate the exploration of this compound and its derivatives.

Spectroscopic and Structural Analysis: For unambiguous characterization of novel derivatives, advanced two-dimensional Nuclear Magnetic Resonance (NMR) techniques (e.g., COSY, HSQC, HMBC) are indispensable. To gain definitive insight into three-dimensional structure, molecular conformation, and intermolecular interactions such as hydrogen bonding, single-crystal X-ray diffraction is the gold standard. This technique has been successfully applied to study related 6-arylated-pyridin-3-yl methanol derivatives and other aminopyridine salts, providing precise structural data. researchgate.netresearchgate.net

Computational Chemistry: Computational tools, especially Density Functional Theory (DFT), offer powerful predictive capabilities. Recent studies on related pyridine derivatives have utilized DFT calculations with basis sets like 6-311++G(d,p) to optimize molecular geometries and have found excellent agreement with experimental X-ray diffraction data. researchgate.net These computational methods can be used to predict molecular properties, explore reaction mechanisms, and guide synthetic efforts. Key computational analyses and their applications are summarized below.

Computational Tool Application in Research Reference
Density Functional Theory (DFT)Geometry optimization, prediction of spectroscopic data (IR, NMR), calculation of reaction energies. researchgate.net
Frontier Molecular Orbital (FMO) AnalysisCalculation of HOMO-LUMO energy gaps to predict chemical reactivity and electronic transitions. researchgate.net
Natural Bond Orbital (NBO) AnalysisInvestigation of charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net
Molecular DockingPrediction of binding modes and affinities of novel derivatives to biological targets (e.g., enzyme active sites).N/A

The synergy between these advanced computational and spectroscopic methods will be crucial for unlocking the full potential of this compound, enabling the rational design of novel molecules and materials for a new generation of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Amino-6-methylpyridin-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves reducing pyridine precursors like 6-methylnicotinic acid derivatives. Lithium aluminum hydride (LiAlH4_4) is a key reducing agent for converting carbonyl groups to hydroxymethyl moieties. Optimization includes adjusting solvent polarity (e.g., tetrahydrofuran), temperature (0–25°C), and reaction time (4–12 hours) to maximize yield and minimize side products .
  • Critical Parameters : Monitoring reaction progress via thin-layer chromatography (TLC) and quenching with aqueous NH4_4Cl to isolate the product .

Q. Which spectroscopic techniques are recommended for confirming the molecular structure of this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^{13}C NMR to verify the pyridine ring substitution pattern, hydroxymethyl (–CH2_2OH), and amino (–NH2_2) groups.
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (O–H stretch) and ~1600 cm1^{-1} (C=N/C–C aromatic vibrations) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., calculated for C7_7H10_{10}N2_2O: 138.0793 g/mol) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?

  • Chiral Resolution : Use chiral stationary phases in high-performance liquid chromatography (HPLC) to separate enantiomers. For example, a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during reduction steps to directly produce the desired enantiomer .

Q. What strategies are effective in resolving contradictions between experimental and computational spectroscopic data?

  • Data Reconciliation :

  • Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets).
  • Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) and tautomeric equilibria that may alter spectral profiles .

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Biological Screening :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled dehydrogenase assays) to measure IC50_{50} values.
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands) to assess affinity for targets like GABAA_A receptors .
    • Structural Insights : Molecular docking (AutoDock Vina) to predict binding modes with protein targets .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • In Silico Tools :

  • Reaxys/PubChem : Database mining for analogous pyridine derivatives and reaction pathways.
  • Machine Learning : Train models on existing kinetic data to predict reaction outcomes under varying conditions (e.g., pH, solvent) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • SAR Framework :

  • Synthesize analogs with modifications to the amino, methyl, or hydroxymethyl groups.
  • Corrogate bioactivity data (e.g., IC50_{50}, EC50_{50}) with electronic (Hammett σ) and steric (Taft Es_s) parameters .
    • Data Visualization : Use 3D-QSAR (CoMFA/CoMSIA) to map pharmacophore features .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-6-methylpyridin-3-yl)methanol
Reactant of Route 2
(2-Amino-6-methylpyridin-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.